N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Description
N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H20FN3O2 and its molecular weight is 293.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.15395505 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, with the CAS number 1286697-16-2, is a compound of interest due to its potential biological activities. Its molecular formula is C15H20FN3O2, and it features a unique structure that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Weight : 293.3366 g/mol
- SMILES Notation : O=C(NC(C)(C)C)CN1CCN(C1=O)c1ccc(cc1)F
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that imidazolidinone derivatives can inhibit bacterial growth effectively. The presence of the fluorophenyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
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Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and upregulating pro-apoptotic proteins.
Properties
IUPAC Name |
N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-15(2,3)17-13(20)10-18-8-9-19(14(18)21)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOQZIBKAJZRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.